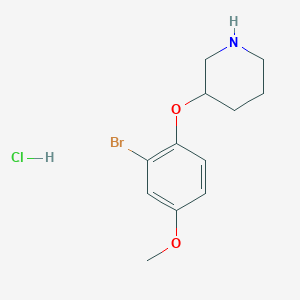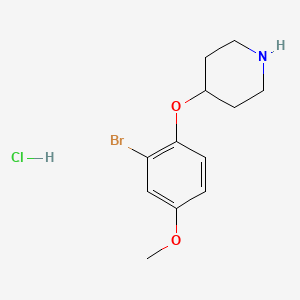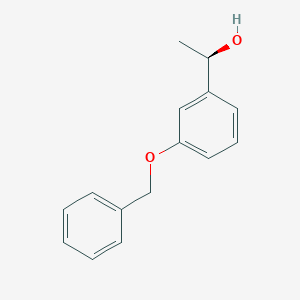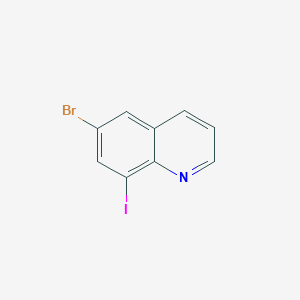![molecular formula C13H18N2O2 B1374648 2-[1-(Boc-amino)cyclopropyl]pyridine CAS No. 873221-80-8](/img/structure/B1374648.png)
2-[1-(Boc-amino)cyclopropyl]pyridine
Vue d'ensemble
Description
“2-[1-(Boc-amino)cyclopropyl]pyridine”, also known as Boc-CP-pyridine, is a cyclic amino acid derivative. It has a CAS Number of 873221-80-8 and a molecular weight of 234.3 . It’s a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name of “2-[1-(Boc-amino)cyclopropyl]pyridine” is tert-butyl 1- (2-pyridinyl)cyclopropylcarbamate . The InChI code is 1S/C13H18N2O2/c1-12 (2,3)17-11 (16)15-13 (7-8-13)10-6-4-5-9-14-10/h4-6,9H,7-8H2,1-3H3, (H,15,16) .Physical And Chemical Properties Analysis
“2-[1-(Boc-amino)cyclopropyl]pyridine” is a solid substance at room temperature . It has a molecular weight of 234.3 .Applications De Recherche Scientifique
1. General Information “2-[1-(Boc-amino)cyclopropyl]pyridine” is a chemical compound with the CAS Number: 873221-80-8 . It has a molecular weight of 234.3 .
2. Potential Applications The compound is likely used in the field of chemistry, specifically in the synthesis of multifunctional targets . The Boc group (tert-butyl carbamate) is commonly used to protect an amino function during synthesis . This is particularly useful in the field of peptide synthesis .
3. Method of Application The Boc group is introduced to the amino function through a process known as Boc-protection . This process was introduced in the late fifties and has since been widely applied in peptide synthesis . The Boc group can be cleaved by mild acidolysis .
4. Results and Outcomes The use of Boc-protection in peptide synthesis has been well-documented . It allows for the synthesis of complex peptides without unwanted reactions occurring at the amino function . The Boc group has been described as "one of the most commonly used protective groups for amines" .
1. Amino Acid Ionic Liquids (AAILs) In the field of organic synthesis, care should be taken when using amino acid ionic liquids (AAILs) because of their multiple reactive groups . To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
2. Dual Protection of Amines and Amides Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
1. Amino Acid Ionic Liquids (AAILs) In the field of organic synthesis, care should be taken when using amino acid ionic liquids (AAILs) because of their multiple reactive groups . To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
2. Dual Protection of Amines and Amides Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
Safety And Hazards
The safety information available indicates that “2-[1-(Boc-amino)cyclopropyl]pyridine” has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .
Propriétés
IUPAC Name |
tert-butyl N-(1-pyridin-2-ylcyclopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-12(2,3)17-11(16)15-13(7-8-13)10-6-4-5-9-14-10/h4-6,9H,7-8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMCLXGSTZURGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Boc-amino)cyclopropyl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Bromo-4-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374565.png)
![3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374569.png)
![1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1374570.png)
![2-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374571.png)
![4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374572.png)
![Benzyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374577.png)
![2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374578.png)

![3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374580.png)
![3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374583.png)



